1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
Description
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzyl group, a dichloromethyl group, and a nitro group attached to the imidazole ring
Properties
IUPAC Name |
1-benzyl-4-(dichloromethyl)-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXSXWUOVTBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464153 | |
| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434326-06-4 | |
| Record name | 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
VNS involves the attack of a carbanion (generated from chloroform and a strong base) at a hydrogen-bearing carbon adjacent to the nitro group. The nitro group acts as an electron-withdrawing group, activating the imidazole ring for substitution.
Synthetic Steps
Key Variables
- Temperature : Lower temperatures (-70°C) minimize side reactions.
- Solvent : DMF enhances solubility of intermediates, while THF moderates reactivity.
- Base Strength : Potassium tert-butoxide outperforms NaOH or KOH in carbanion generation.
Alternative Route via Imidazole-5-carbaldehyde Intermediate
A two-step approach involving formylation followed by chlorination has been reported:
Synthesis of 1-Benzyl-4-nitro-1H-imidazole-5-carbaldehyde
Chlorination to Dichloromethyl Group
- Reagents : Chloroform, KOtBu (2 eq).
- Conditions : -70°C, 30 minutes.
- Mechanism : The aldehyde undergoes nucleophilic addition by trichloromethyl carbanion (Cl₃C⁻), followed by elimination of HCl to form the dichloromethyl group.
Comparative Analysis of Methods
Mechanistic Insights and Challenges
Regioselectivity in Nitroimidazole Functionalization
- Nitro Group Positioning : Standard nitration of imidazole favors the 4-position. Achieving 5-nitro isomers requires directed metalation or protective group strategies, which remain underdeveloped.
- Benzylation Effects : The benzyl group at N1 sterically shields the adjacent carbon, directing substitution to the 4-position.
Side Reactions
- Over-Chlorination : Excess chloroform or elevated temperatures may yield trichloromethyl byproducts.
- Nitro Reduction : Strong bases like KOtBu can partially reduce nitro groups under prolonged heating.
Scalability and Industrial Relevance
Optimized Large-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The imidazole ring can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cycloaddition: Dienophiles like maleic anhydride, typically under thermal or catalytic conditions.
Major Products Formed:
Reduction: Formation of 1-Benzyl-4-(aminomethyl)-5-nitro-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Cycloaddition: Formation of fused ring systems incorporating the imidazole moiety
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential anticancer agent . Studies indicate that it exhibits activity against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain contexts. For instance, an imidazole derivative functionalized similarly demonstrated significant inhibitory effects on colorectal and breast cancer cell lines, with half-maximal inhibitory concentration (IC50) values indicating its efficacy .
Antimicrobial Activity
Research has highlighted the compound's antimicrobial properties , particularly against bacterial and fungal pathogens. Its mechanism of action involves bioreduction of the nitro group to reactive intermediates that interact with cellular components, leading to microbial cell death. This aspect positions it as a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. The presence of the nitro group allows for interactions with biological targets that could modulate inflammatory pathways, making it a subject of interest in the development of anti-inflammatory drugs.
Corrosion Inhibitors
In industrial settings, 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is utilized as a precursor for synthesizing corrosion inhibitors. Its chemical structure allows it to effectively protect metals from oxidative damage in various environments.
Pharmaceutical Development
The compound serves as a building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals. Its ability to undergo further functionalization makes it versatile for creating novel therapeutic agents.
Case Studies and Research Findings
Recent studies have documented the effectiveness of imidazole derivatives in treating resistant cancer cell lines, showcasing their potential as next-generation anticancer agents. For example, a bidentate platinum complex incorporating imidazole showed high antitumor activities against various cancer types, suggesting that modifications on the imidazole ring can significantly influence therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzyl and dichloromethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Additionally, the imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions .
Comparison with Similar Compounds
1-Benzyl-4-(chloromethyl)-5-nitro-1H-imidazole: Similar structure but with a chloromethyl group instead of a dichloromethyl group.
1-Benzyl-4-(methyl)-5-nitro-1H-imidazole: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
1-Benzyl-4-(dichloromethyl)-5-amino-1H-imidazole: Contains an amino group instead of a nitro group, altering its biological activity.
Uniqueness: 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole features a nitro group and a dichloromethyl substituent on the imidazole ring, which enhances its reactivity and potential biological activity. The presence of these functional groups allows for various chemical modifications that can lead to improved efficacy against specific biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components through various mechanisms:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA or proteins, leading to antimicrobial or anticancer effects.
- Membrane Penetration : The benzyl and dichloromethyl groups facilitate the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions that are critical for cellular processes.
Antimicrobial Activity
Research has demonstrated that 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant organisms.
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | |
| Streptococcus faecalis | 8 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231), with an IC50 value indicating significant potency compared to standard chemotherapeutics .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 16.38 | |
| U-937 (monocytic leukemia) | 20.50 | |
| A549 (lung adenocarcinoma) | 15.00 |
Case Studies and Research Findings
Several studies have explored the biological activity of 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole:
- Antimicrobial Efficacy : A study published in ACS Omega reported that derivatives of imidazole compounds exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), making them promising candidates for further development as antimicrobial agents .
- Cytotoxicity in Cancer Research : A comparative study revealed that modifications in the imidazole structure significantly affected cytotoxicity levels across different cancer cell lines. The presence of the dichloromethyl group was found to enhance the overall biological activity .
- Mechanistic Insights : Research indicated that the mechanism underlying the anticancer effects involves apoptosis induction through mitochondrial pathways, where compounds like 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole disrupt mitochondrial membrane potential, leading to cancer cell death .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole?
Methodological Answer: The synthesis of imidazole derivatives typically involves multi-step reactions under controlled conditions. For example, analogous compounds like 1H-benzo[d]imidazole derivatives are synthesized via condensation reactions using reagents such as benzylamine, tosylmethyl isocyanide (TOSMIC), and potassium carbonate in polar solvents like DMF under nitrogen atmospheres . Key steps include:
- Nitro-group introduction : Nitration at the 5-position of the imidazole ring using nitric acid/sulfuric acid mixtures.
- Benzylation : Substitution at the 1-position via nucleophilic displacement with benzyl halides.
- Dichloromethylation : Electrophilic substitution or radical-mediated chlorination at the 4-position using dichloromethane derivatives.
Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water), column chromatography, and recrystallization. Yield optimization may require temperature control (e.g., 60–80°C) and inert gas protection to prevent oxidation .
Q. How can researchers characterize the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions. For instance, the benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.4 ppm, while the dichloromethyl group shows a singlet near δ 5.8 ppm .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated for C11H10Cl2N3O2: 294.0172; observed: 294.0168) .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.
- IR Spectroscopy : Identify functional groups (e.g., nitro-group stretching at ~1520 cm⁻¹ and C-Cl at ~750 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity : Nitroimidazoles may exhibit mutagenic potential. Use fume hoods, nitrile gloves, and lab coats.
- Reactivity : The dichloromethyl group is moisture-sensitive; store under anhydrous conditions (e.g., molecular sieves).
- Waste Disposal : Neutralize acidic byproducts (e.g., from nitration) with sodium bicarbonate before disposal. Refer to safety data sheets (SDS) for analogous compounds like 2-methoxy-5-nitro-1H-benzimidazole for hazard guidelines .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model:
- Electron Density Distribution : Analyze charge transfer effects from the nitro and dichloromethyl groups.
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitro-group reduction potentials).
- Vibrational Frequencies : Compare computed IR spectra with experimental data to validate structural assignments . Studies on similar imidazoles show average deviations of ±10 cm⁻¹ between theoretical and experimental IR peaks .
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
Methodological Answer: Contradictions between NMR or mass spectrometry results can arise from:
- Tautomerism : The nitro group may induce tautomeric shifts in the imidazole ring. Use variable-temperature NMR to detect equilibrium states.
- Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., chlorinated intermediates) can obscure signals. Re-purify via preparative HPLC .
- Crystallographic Validation : If single crystals are obtainable, X-ray diffraction (using SHELX software) provides unambiguous structural confirmation .
Q. What strategies optimize reaction yields for derivatives of this compound?
Methodological Answer: Yield optimization involves:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nitro-group reactivity, while dichloromethane improves dichloromethylation efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for nitro-group reductions .
Q. How can molecular docking studies elucidate potential biological targets for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450 or EGFR kinases) .
- Docking Workflow :
- Prepare the ligand (target compound) by optimizing geometry with Gaussian08.
- Use AutoDock Vina to dock into protein active sites (e.g., PDB: 1M17 for nitroreductases).
- Validate poses with MD simulations (AMBER) to assess binding stability.
Analogous studies on 2-phenyl-1H-benzo[d]imidazole derivatives show binding affinities (ΔG) of −8.2 to −9.5 kcal/mol for EGFR targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
